molecular formula C9H11NO4S B8264521 Carbamoyl(phenyl)methyl methanesulfonate

Carbamoyl(phenyl)methyl methanesulfonate

Cat. No. B8264521
M. Wt: 229.26 g/mol
InChI Key: RXIMSWPCVJCPBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbamoyl(phenyl)methyl methanesulfonate is a useful research compound. Its molecular formula is C9H11NO4S and its molecular weight is 229.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality Carbamoyl(phenyl)methyl methanesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Carbamoyl(phenyl)methyl methanesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Carbamoyl(phenyl)methyl methanesulfonate involves the reaction of phenylmethylamine with methanesulfonyl chloride followed by the addition of carbamoyl chloride.

Starting Materials
Phenylmethylamine, Methanesulfonyl chloride, Carbamoyl chloride

Reaction
Phenylmethylamine is added dropwise to a solution of methanesulfonyl chloride in anhydrous dichloromethane at 0°C., The reaction mixture is stirred at room temperature for 2 hours., Carbamoyl chloride is added dropwise to the reaction mixture at 0°C., The reaction mixture is stirred at room temperature for 4 hours., The resulting solid is filtered and washed with cold dichloromethane., The product is recrystallized from ethanol to obtain Carbamoyl(phenyl)methyl methanesulfonate as a white solid.

properties

IUPAC Name

(2-amino-2-oxo-1-phenylethyl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4S/c1-15(12,13)14-8(9(10)11)7-5-3-2-4-6-7/h2-6,8H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXIMSWPCVJCPBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC(C1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamoyl(phenyl)methyl methanesulfonate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.